Methyl 9-oxa-1-azaspiro[5.5]undecane-3-carboxylate
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Overview
Description
Methyl 9-oxa-1-azaspiro[5.5]undecane-3-carboxylate is a spirocyclic compound characterized by a unique structure that includes both an oxygen and nitrogen atom within its ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 9-oxa-1-azaspiro[5.5]undecane-3-carboxylate typically involves the Prins cyclization reaction. This method allows for the construction of the spirocyclic scaffold in a single step, incorporating various substituents at position 4 of the spiro ring . The reaction conditions often include the use of a Grubbs catalyst in an olefin metathesis reaction, although this method can be complex and expensive .
Industrial Production Methods
the Prins cyclization reaction remains a key method for its laboratory-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl 9-oxa-1-azaspiro[5.5]undecane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines .
Scientific Research Applications
Methyl 9-oxa-1-azaspiro[5.5]undecane-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific biological pathways.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 9-oxa-1-azaspiro[5.5]undecane-3-carboxylate involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of the MmpL3 protein in Mycobacterium tuberculosis, a crucial transporter for the bacterium’s survival . This inhibition disrupts the bacterium’s cell wall synthesis, leading to its death .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 9-oxa-1-azaspiro[5.5]undecane-3-carboxylate is unique due to its specific spirocyclic structure, which combines the flexibility of aliphatic compounds with a limited number of degrees of freedom. This structure allows for diverse biological activity and potential drug-like properties .
Properties
IUPAC Name |
methyl 9-oxa-1-azaspiro[5.5]undecane-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-14-10(13)9-2-3-11(12-8-9)4-6-15-7-5-11/h9,12H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXVSPYZOURIRLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2(CCOCC2)NC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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